(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime
Overview
Description
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime, also known as E-3-MEO, is a compound that has been studied extensively for its potential applications in scientific research. It is a derivative of the cyclohexenone family, and has been found to possess a wide range of biological activities. This compound has been used in a variety of in vivo and in vitro studies to investigate its mechanism of action and its biochemical and physiological effects.
Scientific Research Applications
PET Imaging Agent for mGluR5
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime has been explored as a PET imaging agent, particularly for the metabotropic glutamate receptor subtype 5 (mGluR5). For instance, [(11)C]ABP688, a derivative of this compound, has shown promising results in imaging mGluR5 in the brain, with applications in studying various neuropsychiatric disorders (Ametamey et al., 2006).
Neuroimaging in Non-Human Primates
Another study utilized this compound in non-human primate models to evaluate the reproducibility of PET imaging and its sensitivity to pharmacological challenges. This study focused on understanding the brain's glutamate system, which is crucial for various neurological functions (Miyake et al., 2010).
Radioligand Development
In radioligand development, derivatives of (E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime have been synthesized and evaluated. For example, [18F]-(E)-FPECMO, a novel derivative, has been characterized for its potential in PET imaging of mGluR5. This research contributes to the development of new radiotracers for brain imaging (Lucatelli et al., 2009).
Structural Activity Relationships
Research on structural-activity relationships of fluorinated derivatives of this compound led to the discovery of high-affinity analogues for mGluR5 imaging. This work is critical in optimizing and developing effective PET tracers (Baumann et al., 2010).
Automated Radiosynthesis for Clinical Use
Advancements have been made in the automated radiosynthesis of derivatives like [18 F]-(E)-PSS232, facilitating its use in clinical settings for brain PET imaging. This streamlines the production process, making it more accessible for research and diagnostic purposes (Park et al., 2018).
properties
IUPAC Name |
(E)-N-methoxy-3-[2-(6-methylpyridin-2-yl)ethynyl]cyclohex-2-en-1-imine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-18-2/h3,5,7,11H,4,6,8H2,1-2H3/b17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNZLFXCUQLKOB-BMRADRMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C#CC2=CC(=NOC)CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)C#CC2=C/C(=N/OC)/CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-(6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone O-methyl oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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